![molecular formula C33H29ClN4O4 B2438729 N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866344-47-0](/img/no-structure.png)

N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

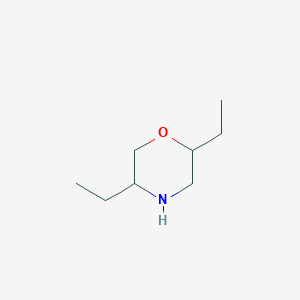

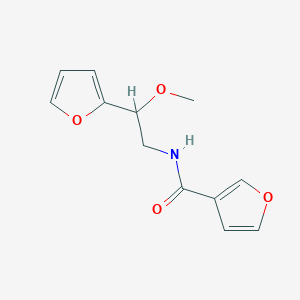

This compound is a complex organic molecule with a molecular formula of C30H31ClN4O4 . It is used only for research and development purposes under the supervision of a technically qualified individual .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc(cc1)n2c(=O)c3c(c4ccccc4o3)n(c2=O)CC(=O)NCc5ccccc5Cl . This notation provides a text-based representation of the compound’s structure, including the arrangement of atoms and the bonds between them.

科学的研究の応用

Synthetic Chemistry and Compound Development

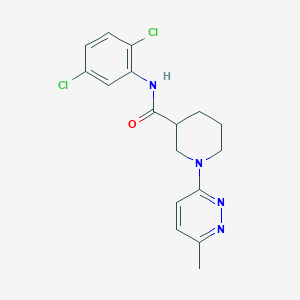

Research on quinazoline derivatives, including compounds with similar complex structures, has focused on their synthesis for potential therapeutic applications. For instance, studies on quinazoline chemistry have revealed methods for the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the molecular structure and potential modifications for enhanced biological activity (Gromachevskaya et al., 2017).

Antimicrobial Applications

Compounds with quinazoline structures have been evaluated for their antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have shown that certain derivatives possess good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Antitumor and Cytotoxic Activities

The cytotoxic activities of quinazoline and its derivatives have been a significant area of research, with several studies demonstrating their potential in cancer therapy. For instance, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has explored their cytotoxic activity, revealing that some derivatives exhibit substantial growth delays against in vivo tumors, indicating their promise as antitumor agents (Bu et al., 2001).

Anticonvulsant Activity

Quinazolinone derivatives have been designed and evaluated for anticonvulsant activity. Research has shown that incorporating specific structural features into quinazolin-4(3H)-ones can improve their bioavailability and anticonvulsant activity, offering new avenues for epilepsy treatment and related conditions (Noureldin et al., 2017).

Safety and Hazards

特性

CAS番号 |

866344-47-0 |

|---|---|

製品名 |

N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

分子式 |

C33H29ClN4O4 |

分子量 |

581.07 |

IUPAC名 |

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |

InChIキー |

IMAIMUIUWLQLFT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)

![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)